

safety, toxicity, and MSDS of (+/-)-Laureline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Laureline

Cat. No.: B12763209

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An In-Depth Technical Guide on the Safety, Toxicity, and MSDS of (+/-)-Laureline

Disclaimer: Limited direct toxicological data is available for **(+/-)-Laureline**. This guide provides a comprehensive overview based on available information for the broader class of aporphine alkaloids and related compounds. All information should be handled with the caution appropriate for a novel chemical entity.

Introduction

(+/-)-Laureline is a member of the aporphine class of isoquinoline alkaloids. Aporphine alkaloids are a diverse group of natural products found in various plant families, including Magnoliaceae and Lauraceae. Laureline has been identified in plants such as *Laurelia novae-zelandiae* and *Hedycarya angustifolia*.^[1] Given the pharmacological interest in aporphine alkaloids for their potential therapeutic activities, a thorough understanding of their safety and toxicity profile is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the available safety and toxicity data, outlines relevant experimental protocols, and provides insights into the potential mechanisms of action.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₉ NO ₃	PubChem[1]
Molecular Weight	309.36 g/mol	PubChem[1]
IUPAC Name	(7aR)-6,7,7a,8-tetrahydro-11-methoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline	PubChem[1]
CAS Number	81-38-9	PubChem[1]

Toxicological Data

Direct quantitative toxicity data, such as LD50 values for **(+/-)-Laureline**, are not readily available in the public domain. Therefore, the toxicological assessment relies on data from related aporphine alkaloids and extracts from plants known to contain Laureline.

In Vitro Cytotoxicity of Related Aporphine Alkaloids

Studies on aporphine alkaloids isolated from *Magnolia grandiflora* have demonstrated cytotoxic effects against various human cancer cell lines.

Compound	Cell Line	IC50 (µg/mL)	Source
Magnoflorine	HEPG2 (Hepatocellular carcinoma)	0.4	[2]
U251 (Brain tumour)	7	[2]	
Hela (Cervix tumour)	Inactive	[2]	
Lanuginosine	HEPG2 (Hepatocellular carcinoma)	2.5	[2]
U251 (Brain tumour)	4	[2]	
Hela (Cervix tumour)	Inactive	[2]	
Doxorubicin (Control)	HEPG2 (Hepatocellular carcinoma)	0.27	[2]

In Vivo Toxicity of Plant Extracts Containing Aporphine Alkaloids

While specific in vivo studies on isolated **(+/-)-Laureline** are lacking, traditional knowledge and anecdotal reports on plants containing aporphine alkaloids, including Laureline, suggest potential toxicity. The bark and dried leaves of *Laurelia novae-zelandiae* (Pukatea), a known source of Laureline, have been reported to be poisonous to sheep and rats.[\[3\]](#)[\[4\]](#)

Material Safety Data Sheet (MSDS) Information

A specific Material Safety Data Sheet for **(+/-)-Laureline** is not available. However, a generic MSDS for the parent compound "aporphine" provides general guidance. It is crucial to handle **(+/-)-Laureline** with the care required for a potentially toxic substance.

General Aporphine MSDS Recommendations

Section	Recommendation
First-Aid Measures	If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. In case of skin contact: Wash off with soap and plenty of water. Consult a physician. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Fire-Fighting Measures	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures	Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]
Handling and Storage	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Store in a cool, dry place.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well in 100 μL of culture medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **(+/-)-Laureline** in the culture medium. Replace the existing medium with 100 μL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO_2 .
- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C .
- **Formazan Solubilization:** Add 100 μL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Experimental Workflow for MTT Assay



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Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)

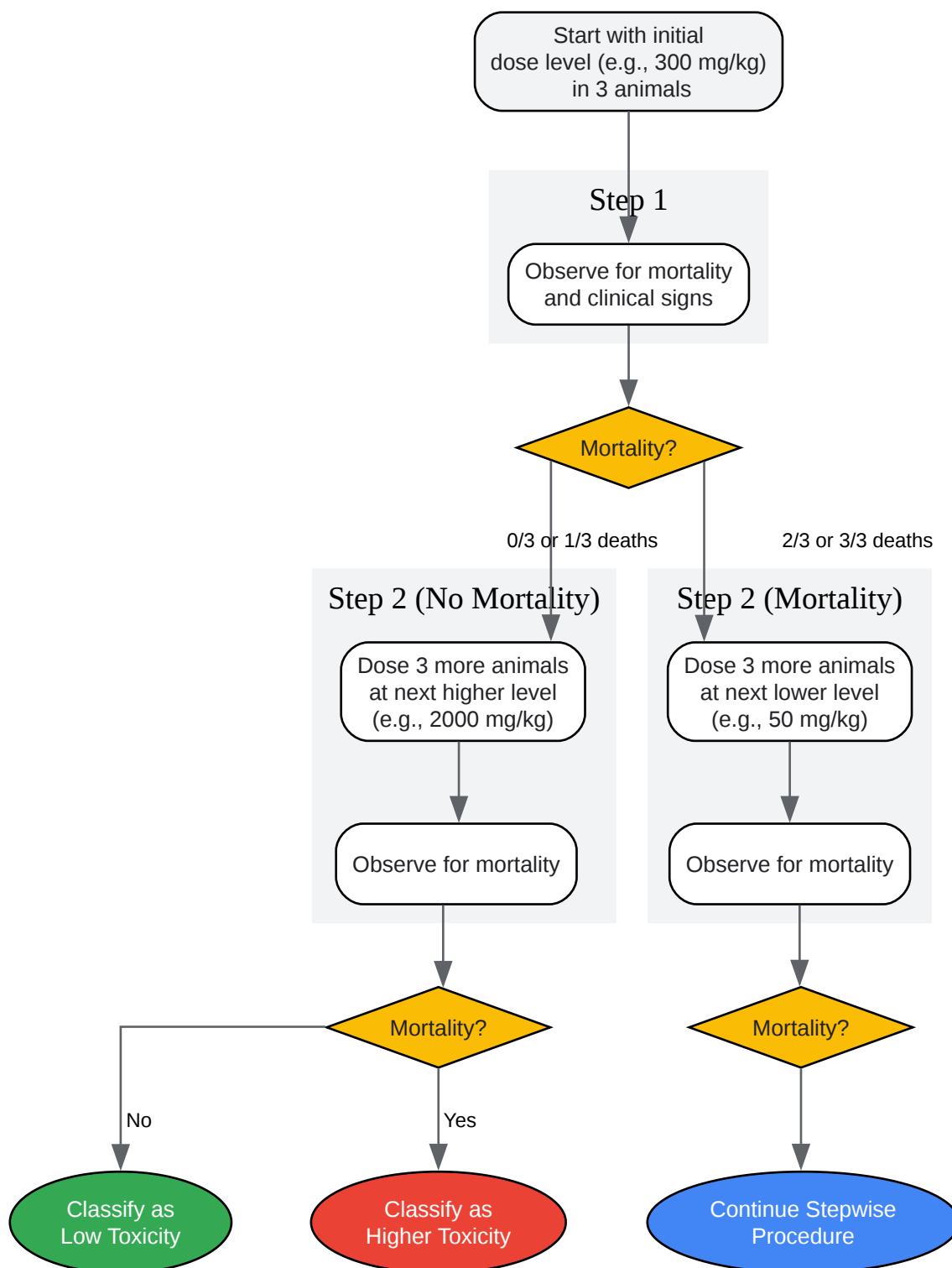
This method is used to estimate the acute oral toxicity of a substance and allows for its classification.

Principle: The method proceeds in a stepwise manner, using a minimum number of animals. The outcome of dosing at a particular level determines the next step, with the goal of identifying a dose that causes mortality or evident toxicity.^[7]

Methodology:

- **Animal Selection:** Use a single sex of rats (typically females) that are young, healthy, and have been acclimatized to laboratory conditions.
- **Housing and Fasting:** House the animals in appropriate cages. Fast the animals overnight before dosing.
- **Dose Administration:** Administer the test substance in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observation:** Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality. Record body weight changes.
- **Stepwise Procedure:**
 - If no mortality occurs at the starting dose, the next higher dose level is used in another group of animals.
 - If mortality occurs, the test is repeated at the same or a lower dose level to confirm the result.
- **Necropsy:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The results are used to classify the substance according to its acute oral toxicity.

Decision Logic for OECD 423 Acute Oral Toxicity Test

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Caption: Decision-making workflow for the OECD 423 acute toxic class method.

Potential Mechanism of Action and Signaling Pathways

Aporphine alkaloids are known to interact with various receptors in the central nervous system, with a notable affinity for dopamine and serotonin receptors.^[8] Most aporphine alkaloids exhibit antagonistic effects on dopamine receptors.^[9]

Dopamine Receptor Signaling

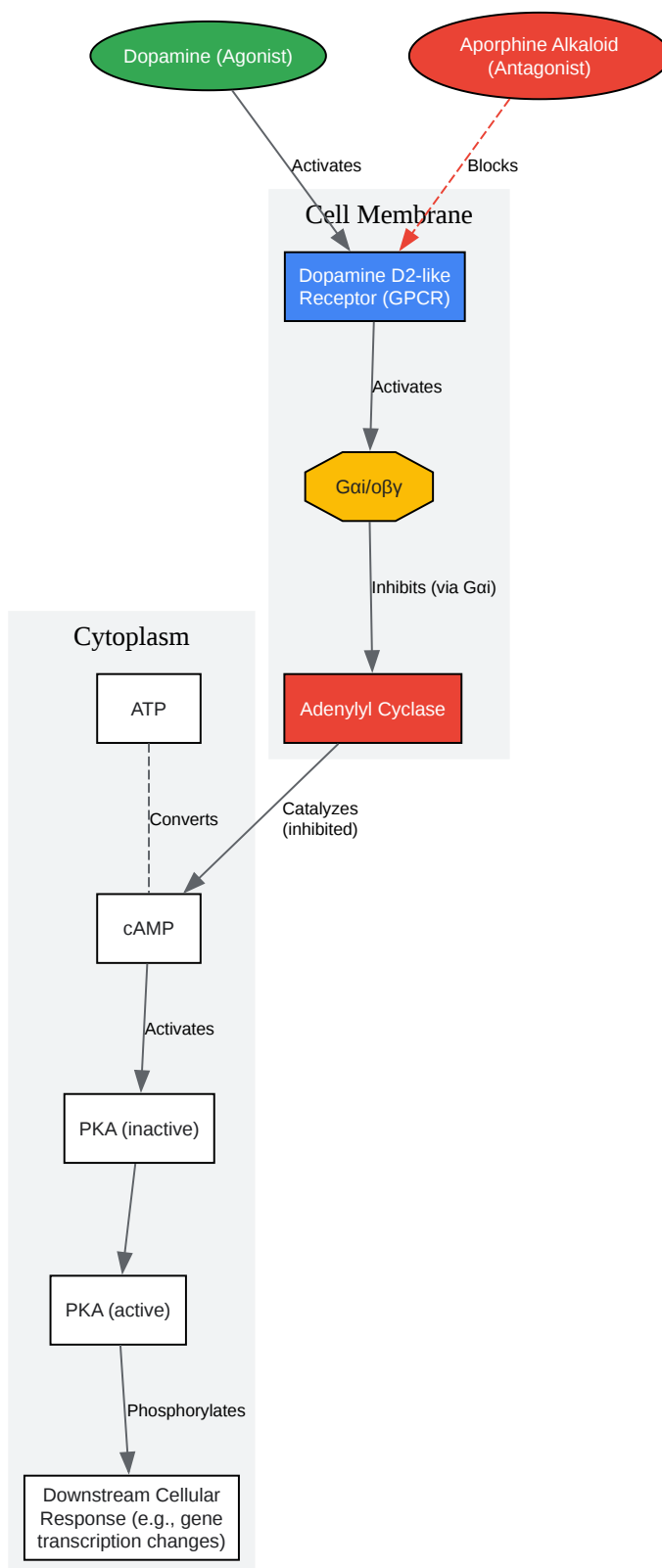
The interaction of aporphine alkaloids with dopamine D2-like receptors (D2, D3, D4) is of particular interest. These receptors are G-protein coupled receptors (GPCRs) that are typically associated with the G*α*i/o protein.

Signaling Cascade:

- **Ligand Binding:** An agonist binds to the D2-like receptor.
- **G-Protein Activation:** The receptor undergoes a conformational change, leading to the activation of the associated G*α*i/o protein.
- **Inhibition of Adenylyl Cyclase:** The activated G*α*i subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
- **Downstream Effects:** The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition alters gene expression and cellular function.
- **Gβγ Subunit Signaling:** The Gβγ subunit can also activate other signaling pathways, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and certain isoforms of phospholipase C (PLC).

An antagonist, such as many aporphine alkaloids, would block this cascade by preventing agonist binding.

Simplified Dopamine D2-like Receptor Signaling Pathway



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Caption: Aporphine alkaloids can act as antagonists at dopamine D2-like receptors.

Conclusion

The available data on the safety and toxicity of **(+/-)-Laureline** is limited. However, by examining the broader class of aporphine alkaloids, it is prudent to consider **(+/-)-Laureline** as a compound with potential cytotoxic and in vivo toxicity. Researchers and drug development professionals should handle this compound with appropriate safety precautions, including the use of personal protective equipment and containment measures. Further in vitro and in vivo toxicological studies are essential to establish a comprehensive safety profile for **(+/-)-Laureline**. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research in this area.

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- To cite this document: BenchChem. [safety, toxicity, and MSDS of (+/-)-Laureline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12763209#safety-toxicity-and-msds-of-laureline]

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